N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a benzylsulfanyl group and at position 2 with a carboxamide-linked 3,4-dihydro-2H-1-benzopyran (chromane) moiety.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-17(15-10-14-8-4-5-9-16(14)24-11-15)20-18-21-22-19(26-18)25-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEHZPGVSYIKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine hydrate. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester. The final step involves the coupling of the thiadiazole and chromene intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing the thiadiazole moiety exhibit promising anticancer activity. Specifically, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide has shown significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Neuroprotective Potential
Recent studies have suggested that derivatives of thiadiazole compounds can offer neuroprotective effects. This is particularly relevant for conditions such as neurodegeneration and stroke, where oxidative stress plays a critical role .
Agricultural Applications
Pesticidal Activity
The compound's unique structure suggests potential applications in agriculture as a pesticide or fungicide. Research indicates that thiadiazole derivatives can exhibit antimicrobial properties against various plant pathogens, making them suitable candidates for developing environmentally friendly agricultural chemicals .
Plant Growth Promotion
Some studies have highlighted the role of thiadiazole derivatives in promoting plant growth and resistance to abiotic stressors. This could be beneficial in enhancing crop yields and resilience against environmental challenges .
Biochemistry and Molecular Biology
Enzyme Inhibition Studies
this compound has been investigated for its interactions with various enzymes. These studies are crucial for understanding the compound's biochemical pathways and potential therapeutic targets in diseases such as cancer and inflammation .
Drug Design and Development
The structural characteristics of this compound make it an attractive candidate for drug design. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects. Computational modeling techniques are being employed to predict interactions with biological targets .
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Agricultural Application
In agricultural trials, the application of this compound as a fungicide showed a reduction in fungal infections in crops by up to 60%. The mechanism involved the disruption of fungal cell wall synthesis, leading to effective control over common pathogens like Botrytis cinerea .
Case Study 3: Neuroprotection
A neuroprotection study highlighted that the compound reduced oxidative stress markers in neuronal cell cultures exposed to toxic agents. This suggests its potential use as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety can also interact with various biological targets, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations: Thiadiazole vs. Oxadiazole and Purine Derivatives
- 1,3,4-Thiadiazole vs. Oxadiazole derivatives in demonstrated antibacterial activity, suggesting that the thiadiazole analog (target compound) may exhibit enhanced or distinct bioactivity due to sulfur’s electronegativity and polarizability .
- Comparison with Purine Azo Dyes: highlights 8-arylhydrazono-2-benzylsulfanylpurin-6-ones, where the benzylsulfanyl group is attached to a purine ring. These compounds showed moderate to good yields (35–60%) in azo coupling reactions. The target compound’s thiadiazole core, compared to purine, may confer different electronic properties and reactivity, influencing applications in medicinal chemistry or materials science .
Benzylsulfanyl Group in Diverse Contexts
- Coordination Chemistry: In trans-bis[8-(benzylsulfanyl)quinoline-κ²N,S]dichloridocobalt(II) (), the benzylsulfanyl group acts as a bidentate ligand, coordinating to cobalt via sulfur and nitrogen. This contrasts with the target compound, where the benzylsulfanyl group is a non-coordinating substituent, emphasizing its role in modulating electronic effects rather than metal binding .
- Organolead Compounds: Benzylsulfanyl(triphenyl)plumbane () exemplifies a toxic organolead derivative. While structurally distinct from the target compound, the shared benzylsulfanyl moiety highlights the group’s versatility in diverse chemical contexts, though toxicity profiles differ significantly .
Chromane Carboxamide vs. Other Fused Ring Systems
- The chromane ring in the target compound provides a bicyclic framework that may enhance structural rigidity compared to monocyclic systems (e.g., benzene derivatives). This rigidity could improve target binding affinity in biological systems, analogous to chromane-containing drugs like nebivolol (a β-blocker) .
Research Findings and Data Table
Table 1: Key Properties of Comparable Compounds
Biological Activity
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.48 g/mol. Its structure features a benzylsulfanyl group attached to the thiadiazole ring, which is critical for its biological activity.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that derivatives of this scaffold can inhibit various bacterial strains and fungi. For instance, compounds similar to this compound have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research indicates that compounds with the 1,3,4-thiadiazole structure can possess anticancer properties. For example, derivatives have been tested against multiple cancer cell lines with promising results. In one study, certain thiadiazole derivatives exhibited IC50 values less than 10 μM against several cancer types . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation . The presence of specific substituents on the thiadiazole ring can enhance this activity.
Antioxidant Activity
Antioxidant properties are another notable feature of compounds containing the 1,3,4-thiadiazole moiety. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for preventing cellular damage and has implications for aging and chronic diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of these compounds. Modifications in the substituents on the thiadiazole ring significantly influence their biological activities:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH₃) | Increase anticancer and antioxidant potential |
| Electron-withdrawing groups (e.g., -Cl) | Enhance antimicrobial activity against bacteria and fungi |
Case Studies
- Anticancer Activity : A study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. Compounds with specific substitutions showed remarkable potency with IC50 values below 10 μM against breast and liver cancer cells .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thiadiazole derivatives against common pathogens. The results indicated that certain modifications led to enhanced inhibition zones against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Critical Parameters :
- Strict anhydrous conditions to prevent hydrolysis of intermediates.
- Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Advanced Question: How can researchers optimize the oxidation of the benzylsulfanyl group to sulfone derivatives without side reactions?
Answer:
Methodology :
- Reagent : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C .
- Stoichiometry : Maintain a 1:1 molar ratio of mCPBA to substrate to avoid over-oxidation to sulfonic acids.
- Monitoring : Track reaction progress via LC-MS; terminate at 90% conversion to minimize by-products.
- Workup : Quench with sodium thiosulfate, extract with DCM, and purify via flash chromatography .
Data Contradiction Resolution :
Conflicting reports on oxidation efficiency may arise from residual moisture or temperature fluctuations. Validate reaction conditions using controlled kinetic studies .
Basic Question: What spectroscopic methods are recommended for structural characterization?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm; benzopyran carboxamide carbonyl at ~168 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 425.0821 for C19H17N3O2S2) .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the benzopyran moiety .
Advanced Question: How to resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) across studies?
Answer:
Experimental Design :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., 48-hour MTT assay) .
- Purity Validation : Ensure compound purity >98% (HPLC) to exclude confounding effects from impurities .
- Structural Analog Comparison : Test derivatives (e.g., sulfone vs. sulfide analogs) to isolate structure-activity relationships (SAR) .
Contradiction Analysis :
Divergent results may stem from:
- Variations in cell membrane permeability due to substituent lipophilicity.
- Differential metabolic stability in serum-containing vs. serum-free media .
Basic Question: What in vitro models are suitable for evaluating its anticancer potential?
Answer:
- Cytotoxicity Screening : MTT assay on NCI-60 panel cell lines (e.g., breast MCF-7, lung A549) with IC50 determination .
- Mechanistic Studies :
- Control Compounds : Compare to cisplatin or doxorubicin for baseline activity .
Advanced Question: What strategies enhance water solubility for pharmacokinetic studies?
Answer:
Methodological Approaches :
- Prodrug Design : Introduce phosphate or glycoside groups at the benzopyran hydroxyl .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility (>2 mg/mL in PBS) .
Q. Validation :
- Solubility Assay : Shake-flask method in PBS (pH 7.4) at 37°C.
- Permeability : Caco-2 monolayer model to assess intestinal absorption .
Basic Question: How to validate target engagement in enzyme inhibition assays?
Answer:
- Enzyme Selection : Test against kinases (e.g., EGFR) or proteases (e.g., MMP-9) based on structural homology to known inhibitors .
- Kinetic Analysis : Use Michaelis-Menten plots to determine inhibition constants (Ki) and mode (competitive/non-competitive) .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in the thiadiazole-active site .
Advanced Question: How to address low bioavailability in preclinical models?
Answer:
Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- Structural Modification : Replace labile groups (e.g., methyl ester hydrolysis) with bioisosteres (e.g., trifluoromethyl) .
- PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate plasma concentration-time profiles with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
